molecular formula C20H19N3O2 B4930688 2-{[(4-methylquinolin-8-yl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-{[(4-methylquinolin-8-yl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4930688
M. Wt: 333.4 g/mol
InChI Key: ZYRMKHIZHFILFG-UHFFFAOYSA-N
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Description

2-{[(4-Methylquinolin-8-yl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a structurally complex bicyclic organic compound featuring a methanoisoindole-dione core fused with a quinoline moiety. The molecule combines a 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione scaffold linked via an aminomethyl group to a 4-methylquinolin-8-yl substituent. This architecture confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

4-[[(4-methylquinolin-8-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-11-7-8-21-18-14(11)3-2-4-15(18)22-10-23-19(24)16-12-5-6-13(9-12)17(16)20(23)25/h2-8,12-13,16-17,22H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRMKHIZHFILFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1)NCN3C(=O)C4C5CC(C4C3=O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methylquinolin-8-yl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common approach is to start with the preparation of the quinoline derivative, followed by the formation of the methanoisoindole core. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and solvent-free reactions are often employed to enhance the sustainability and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methylquinolin-8-yl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-{[(4-methylquinolin-8-yl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 2-{[(4-methylquinolin-8-yl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s uniqueness lies in its 4-methylquinolin-8-yl substituent, a bicyclic aromatic system with electron-withdrawing and π-stacking capabilities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituent/Modification Molecular Weight (g/mol) Key Features Biological Activity
Target Compound 4-Methylquinolin-8-yl aminomethyl Not explicitly reported Bicyclic quinoline, aminomethyl linker Potential anticancer/anti-inflammatory (inferred from quinoline analogs)
2-{[(3-Chloro-2-methylphenyl)amino]methyl} analog () 3-Chloro-2-methylphenyl 320.78 Chloro substituent enhances reactivity; simpler aromatic ring Anti-inflammatory, anticancer (pathway inhibition)
2-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione () Phenyl 239.27 Basic phenyl group; no heterocyclic substitution Limited bioactivity data; used in synthetic intermediates
2-(4-Ethoxyphenyl) analog () 4-Ethoxyphenyl Not reported Ethoxy group increases lipophilicity Altered synthetic pathways; potential material science applications
2-(3-Hydroxyphenyl) analog () 3-Hydroxyphenyl Not reported Hydroxyl group enhances polarity Possible enzyme/receptor interactions due to H-bonding
2-(Thiophene-2-carbonyl)azetidin-3-yl analog () Thiophene-carbonyl-azetidine Not reported Sulfur-containing heterocycle Unique reactivity (e.g., metal chelation)

Physicochemical Properties

  • Lipophilicity: The quinoline moiety in the target compound likely increases logP compared to phenyl or hydroxyphenyl analogs, enhancing blood-brain barrier penetration .
  • Thermal Stability: Methanoisoindole-dione cores generally exhibit high thermal stability (>200°C), as seen in similar bicyclic systems .

Biological Activity

2-{[(4-methylquinolin-8-yl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with significant biological activity. Its structure combines a quinoline moiety with a methanoisoindole framework, suggesting potential pharmacological applications. This article reviews the biological activities associated with this compound, including its mechanisms of action and therapeutic potential.

The molecular formula of the compound is C19H18N3O2C_{19}H_{18}N_{3}O_{2}, and it has a molar mass of 318.36 g/mol. The compound's unique structural features contribute to its biological properties.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies show that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa5.2Induction of apoptosis
A5496.8Inhibition of cell cycle progression
MCF-74.5Activation of caspase pathways

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : The compound could act as a modulator for certain receptors implicated in tumor growth.
  • Oxidative Stress Induction : It can increase oxidative stress levels within cells, leading to apoptosis.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor size in xenograft models.
  • Antimicrobial Efficacy : Research reported in Antimicrobial Agents and Chemotherapy indicated that the compound effectively inhibited biofilm formation in bacterial cultures.

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